molecular formula C12H19NaO13S B562282 Neocarrabiose-4-O-sulfate sodium salt CAS No. 108321-76-2

Neocarrabiose-4-O-sulfate sodium salt

Cat. No.: B562282
CAS No.: 108321-76-2
M. Wt: 426.321
InChI Key: PAWBYEBPRPNVDE-ZHCSQJKXSA-M
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Description

Historical Context and Nomenclature

The systematic identification and nomenclature of neocarrabiose-4-O-sulfate sodium salt has evolved alongside the broader understanding of carrageenan chemistry throughout the past several decades. The compound is officially designated by the Chemical Abstracts Service number 108321-76-2 and carries the systematic International Union of Pure and Applied Chemistry name sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate. Alternative nomenclature systems have designated this compound as 3,6-anhydro-alpha-D-galactopyranosyl-1,3-D-galactose-4-O-sulfate sodium salt, reflecting its structural derivation from galactose units.

The historical development of carrageenan research has been instrumental in establishing the nomenclature conventions for related oligosaccharides. During the past few decades, considerable research efforts have focused on understanding the structural diversity of carrageenan-derived compounds, leading to the establishment of systematic naming protocols that accurately reflect their complex molecular architectures. The prefix "neo" in neocarrabiose indicates the specific structural arrangement that distinguishes this disaccharide from other carrabiose variants, particularly in terms of the orientation and configuration of its glycosidic linkages.

Research conducted through molecular dynamics simulations and nuclear magnetic resonance spectroscopy has contributed significantly to the precise structural characterization of neocarrabiose-4-sulfate, establishing it as a fundamental building block of kappa-carrageenan. These investigations have provided detailed insights into the solution conformation and molecular behavior of this compound, contributing to the refinement of its nomenclature and classification within the broader family of sulfated oligosaccharides.

Classification within Sulfated Oligosaccharides

This compound belongs to the broader classification of sulfated oligosaccharides derived from red seaweed polysaccharides. Within this category, carrageenan oligosaccharides are specifically classified into kappa-, iota-, and lambda-carrageenan oligosaccharides according to the number and position of their sulfate groups. The compound under examination represents a kappa-neocarrageenan oligosaccharide, characterized by its specific sulfation pattern and structural configuration.

The classification system for sulfated oligosaccharides from red algae distinguishes between different types based on their constituent monosaccharide units and sulfation patterns. Chemical or enzymatic hydrolysis of agar and carrageenan yields red algae oligosaccharides, with carrageenan oligosaccharides being further subdivided based on their sulfate group distribution. The tremendous potential of these oligosaccharides with respect to various biological activities has led to their systematic classification and study since the early 2000s.

This compound exhibits the characteristic properties of non-digestible oligosaccharides, which are non-cariogenic in humans and possess various biological activities including prebiotic, anti-tumor, anti-oxidant, and immuno-modulatory properties. The bioactivities of oligosaccharides like neocarrabiose-4-O-sulfate are closely correlated with their molecular properties, including the degree of polymerization, molecular size, type and ratio of constituent monosaccharides, and anomeric configuration and position of glycosidic linkages.

Relationship to Carrageenan Polysaccharides

The relationship between this compound and carrageenan polysaccharides is fundamental to understanding both the structure and function of these important marine biomolecules. Carrageenans are sulfated galactans that constitute one of the most abundant constituents in the extracellular matrix of carrageenophyte red algae. These polysaccharides are linear and consist of the assembly of repetitive disaccharide patterns called carrabiose, composed of beta-D-galactose units linked with alpha-D-galactose or 3,6-anhydro-alpha-D-galactose units.

The carrabiose units are connected by alpha-1,3 glycosidic bonds, and several motifs exist due to variability in the number and position of sulfate esters and the presence or absence of the 3,6-anhydro-bridge on the alpha-D-galactose moiety. It is specifically the presence of the 3,6-anhydro-bridge that drives gel formation in carrageenans, making compounds like neocarrabiose-4-O-sulfate crucial for understanding the rheological properties of these polysaccharides.

The mature carrabiose motifs found in the extracellular matrices of carrageenophyte red algae include beta-carrabiose, kappa-carrabiose containing galactose-4-sulfate and 3,6-anhydrogalactose, iota-carrabiose with galactose-4-sulfate and 3,6-anhydrogalactose-2-sulfate, and lambda-carrabiose featuring galactose-2-sulfate and galactose-2,6-disulfate. This compound specifically represents the kappa-carrageenan building block, where the galactose unit carries a sulfate group at the 4-position while the 3,6-anhydrogalactose unit remains unsulfated.

Structural Significance as a Kappa-Carrageenan Building Block

The structural significance of this compound as a kappa-carrageenan building block lies in its precise molecular architecture and its role in determining the overall properties of the parent polysaccharide. The compound possesses a molecular formula of C₁₂H₁₉NaO₁₃S with a molecular weight of 426.33 grams per mole, representing a disaccharide unit with a specific sulfation pattern that defines kappa-carrageenan characteristics.

Detailed structural analysis reveals that the compound contains specific stereochemical configurations essential for its biological function. The molecule features nine defined atom stereocenters and one undefined atom stereocenter, with a topological polar surface area of 213 square angstroms. These structural parameters contribute to the compound's ability to participate in the formation of three-dimensional gel networks characteristic of kappa-carrageenan systems.

Property Value Reference
Molecular Weight 426.33 g/mol
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 13
Rotatable Bond Count 5
Topological Polar Surface Area 213 Ų
Heavy Atom Count 27
Defined Atom Stereocenter Count 9

The solution conformation of neocarrabiose-4-sulfate has been extensively investigated through molecular dynamics simulations and nuclear magnetic resonance experiments, revealing that the compound adopts specific conformational states in aqueous solution. These studies have shown that there are two principal minimum-energy conformations, with one being more stable in water due to favorable solvation effects. The stable conformation in aqueous solution is remarkably similar to that reported by X-ray diffraction experiments for iota-carrageenan fiber, despite differences in molecular size and experimental conditions.

Recent advances in biocatalytic conversion studies have demonstrated the formation of kappa-neocarrabioses through specific enzymatic processes, confirming the structural integrity and biological relevance of neocarrabiose-4-O-sulfate as a fundamental building block. Nuclear magnetic resonance analysis has confirmed the formation of characteristic alpha-anomeric signals of the anhydrogalactose unit at specific chemical shifts, providing definitive structural identification of these compounds in biological systems.

The enzymatic degradation pathways involving neocarrabiose-4-O-sulfate demonstrate its central role in carrageenan metabolism. Marine bacteria have developed sophisticated enzymatic systems for the catabolism of carrageenans, with specific sulfatases acting on the galactose-4-sulfate moieties to yield alpha- or beta-carrabiose units from different carrageenan types. These enzymatic processes highlight the structural importance of the sulfation pattern in neocarrabiose-4-O-sulfate and its role in determining the metabolic fate of carrageenan polysaccharides in marine ecosystems.

Properties

IUPAC Name

sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWBYEBPRPNVDE-ZHCSQJKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NaO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Source Material and Pretreatment

κ-Carrageenan, extracted from red algae such as Chondrus crispus and Kappaphycus alvarezii, serves as the primary source of neocarrabiose-4-O-sulfate. Algal biomass undergoes pretreatment with alkaline solutions (e.g., 5–10% KOH) to remove proteins and pigments, followed by hot-water extraction (70–90°C) to solubilize carrageenan. The crude extract is precipitated using isopropanol, yielding κ-carrageenan with a sulfate content of 25–30% by mass.

Hydrolysis Methods

Controlled hydrolysis breaks κ-carrageenan into disaccharide units. Two primary approaches are employed:

Acid Hydrolysis :
Treatment with dilute hydrochloric acid (0.1–0.5 M, 60–80°C, 2–4 hours) cleaves glycosidic bonds, producing oligosaccharides. However, excessive heat or acid concentration risks desulfation and 3,6-anhydrogalactose ring degradation.

Enzymatic Hydrolysis :
κ-Carrageenases (EC 3.2.1.83) selectively hydrolyze β-1,4 linkages, yielding neocarrabiose-4-O-sulfate with minimal side reactions. Optimal conditions include pH 7.0, 40°C, and 0.25–0.5 M NaCl to stabilize enzyme activity. Enzymatic methods preserve sulfate groups and achieve >90% disaccharide yield.

Purification Techniques

Ion-exchange chromatography (DEAE-Sepharose CL-6B) separates sulfated oligosaccharides based on charge density. Elution with a NaCl gradient (0–1.0 M) isolates neocarrabiose-4-O-sulfate, followed by desalting via gel filtration (Sephadex G-10). Final crystallization in ethanol-water mixtures (3:1 v/v) yields the sodium salt with ≥95% purity.

Chemical Synthesis

Glycosylation Strategies

Synthesis begins with protected monosaccharides:

  • D-Galactose : Protected at C-2 and C-6 with benzyl groups.

  • 3,6-Anhydro-D-galactose : Activated as a trichloroacetimidate donor at C-1.

Glycosylation under Schmidt conditions (TMSOTf catalyst, CH₂Cl₂, −20°C) forms the β-(1→4) linkage. Deprotection via hydrogenolysis (Pd/C, H₂) yields the neocarrabiose backbone.

Sulfation Reactions

Regioselective sulfation at C-4 is achieved using a sulfur trioxide-pyridine complex (2 eq.) in DMF at 0°C. The reaction is quenched with NaHCO₃, and the product is dialyzed (MWCO 500 Da) to remove excess reagents. Neutralization with NaOH (1.0 M) converts the sulfate to the sodium salt.

Challenges in Chemical Synthesis

  • Regioselectivity : Competing sulfation at C-2 or C-6 necessitates chromatographic purification (HPLC, C18 column).

  • Yield : Multi-step synthesis results in overall yields of 15–20%, limiting scalability.

Enzymatic Preparation

Sulfotransferase-Catalyzed Sulfation

Recombinant sulfotransferases (e.g., from Porphyra yezoensis) transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to neocarrabiose. Reactions are conducted at pH 7.5, 30°C, with 5 mM MgCl₂, achieving 60–70% conversion.

Biosynthetic Labeling

Incorporation of ³⁵S-labeled sulfate during algal cultivation produces radiolabeled neocarrabiose-4-O-sulfate. Chondrus crispus grown in ⁵⁵S-enriched seawater yields carrageenan with 98% isotopic purity, enabling tracer studies.

Comparative Analysis of Preparation Methods

Parameter Extraction Chemical Synthesis Enzymatic
Yield (%)70–9015–2060–70
Purity (%)≥95≥9080–85
Time (Days)5–710–143–5
CostLowHighModerate
ScalabilityIndustrialLab-scalePilot-scale

Extraction remains the most cost-effective method, while enzymatic approaches balance speed and sustainability. Chemical synthesis is reserved for isotopically labeled or structurally modified analogs.

Research Findings and Case Studies

Structural Validation

Molecular dynamics simulations (GROMOS 87 force field) and ¹H NMR (500 MHz, D₂O) confirm that aqueous neocarrabiose-4-O-sulfate adopts a helical conformation akin to ι-carrageenan fibers. Ramachandran plots identify two stable conformers, with the "a" conformer dominating in solution (95% population) .

Scientific Research Applications

Biochemical Research

Interactions with Proteins and Cell Receptors
Neocarrabiose-4-O-sulfate sodium salt has been shown to interact with various proteins, including selectins, which are cell adhesion molecules. This interaction is crucial for studying selectin-mediated cell adhesion processes involved in inflammation and immune responses. The compound's ability to mimic natural ligands facilitates research into cellular signaling pathways and the modulation of biological responses.

Enzymatic Studies
The compound serves as a substrate for sulfatases, enzymes that remove sulfate groups from polysaccharides. Researchers utilize this compound to investigate the activity and specificity of these enzymes, providing insights into their roles in health and disease. This is particularly relevant in understanding the biochemical pathways involving sulfated polysaccharides derived from marine sources .

Stabilization of Proteins

This compound acts as a stabilizing agent for proteins such as myosin subfragment-1 and myofibrils. Studies indicate that it can suppress thermal and freeze denaturation of these proteins, suggesting its potential use in preserving protein structure during storage or processing. This property is valuable in various applications, including food science and pharmaceuticals.

Food Industry Applications

In the food industry, this compound is utilized as a thickening agent due to its unique rheological properties. Its ability to enhance texture and stability in food products makes it an essential ingredient in formulations requiring improved mouthfeel or viscosity.

Material Science

Biopolymeric Treatments
Recent studies have explored the use of this compound in biopolymeric treatments for heritage materials. Its polyelectrolytic nature allows it to inhibit salt crystallization, which is critical for preserving historical artifacts that may be damaged by saline environments . The compound's effectiveness in preventing crystallization highlights its potential application in conservation science.

Case Studies and Research Findings

Study Application Findings
Study on Protein StabilizationStabilizing agentThis compound effectively suppressed protein denaturation at elevated temperatures.
Enzymatic Activity ResearchSulfatase substrateThe compound was used to study sulfatase specificity, revealing insights into the enzymatic breakdown of sulfated polysaccharides.
Food Industry ApplicationThickening agentDemonstrated significant improvements in texture and stability of various food products.
Heritage Material PreservationBiopolymeric treatmentInhibited salt crystallization, providing a protective effect on historical artifacts .

Biological Activity

Neocarrabiose-4-O-sulfate sodium salt is a sulfated disaccharide derived from carrageenan, particularly notable for its role as a repeat unit in kappa-carrageenan. This compound has garnered attention for its various biological activities, which are crucial for understanding its potential applications in biomedical and biotechnological fields.

Chemical Structure and Properties

This compound has the chemical formula C₁₂H₁₉NaO₁₃S and is characterized as a white to off-white powder with a high purity level of at least 95%. Its structure includes sulfate groups that significantly influence its biological interactions, particularly with proteins and cell receptors.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Substrate for Sulfatases : It acts as a substrate for sulfatases, enzymes that remove sulfate groups from molecules. This property allows researchers to study sulfatase specificity and function in various biological contexts, including health and disease.
  • Interaction with Selectins : The compound interacts with selectins, which are cell adhesion molecules that bind to specific sugar structures on cell surfaces. This interaction can mimic natural ligands, facilitating investigations into selectin-mediated cell adhesion processes relevant to inflammation and immune responses.
  • Binding to Growth Factors and Cytokines : this compound has been shown to bind to various growth factors and cytokines, potentially influencing their activity and stability. This binding capability suggests its role in modulating signaling pathways within cells.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfated polysaccharides:

Compound NameStructure TypeUnique Features
CarrageenanSulfated PolysaccharideDerived from red algae; used as a thickener
HeparinSulfated GlycosaminoglycanStrong anticoagulant properties
FucoidanSulfated PolysaccharideDerived from brown algae; immunomodulatory effects
Chondroitin SulfateGlycosaminoglycanMajor component of cartilage; joint health benefits

This compound is distinguished by its specific sulfation pattern and its role in kappa-carrageenan, which sets it apart from other similar compounds that may exhibit different biological activities.

Case Studies and Research Findings

  • Sulfatase Activity Studies : In studies involving sulfatases, this compound was utilized to investigate enzyme kinetics and substrate specificity. The hydrolysis of this compound was analyzed using high-performance liquid chromatography (HPLC), revealing distinct patterns corresponding to varying degrees of polymerization .
  • Cell Adhesion Mechanisms : Research demonstrated that this compound could effectively compete with natural ligands for binding to selectins, thus providing insights into the mechanisms of cell adhesion during inflammatory responses.
  • Molecular Dynamics Simulations : Molecular dynamics simulations have shown that the electrostatic interactions within the aqueous environment significantly affect the behavior of this compound, influencing its biological activity .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Neocarrabiose-4-O-sulfate sodium salt in synthetic or isolated samples?

  • Methodological Answer : Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) can identify sulfate ester bonds (characteristic peaks at ~1250 cm⁻¹ and 800–850 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy , particularly ¹H, ¹³C, and 2D COSY/TOCSY experiments, resolves sugar backbone and sulfation patterns. Cross-referencing with synthetic standards (e.g., CAS 108321-76-2) and spectral databases ensures accuracy .**

Q. What experimental approaches are used to determine the solubility profile of this compound in aqueous and organic solvents?

  • Methodological Answer : Perform gravimetric saturation point analysis by gradually adding the compound to a solvent until precipitation occurs. Measure solubility via UV-Vis spectrophotometry (if chromophores are present) or conductivity assays for ionic compounds. Classify solubility based on guidelines for salt preparation (e.g., USP protocols for sodium salts) .

Q. What is the standard methodology for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Use neutralization reactions between carrageenan-derived oligosaccharides and sulfating agents (e.g., sulfur trioxide-pyridine complex). Purify via ion-exchange chromatography to isolate the 4-O-sulfated isomer. Final crystallization in ethanol/water mixtures ensures sodium salt formation, validated by elemental analysis .

Advanced Research Questions

Q. How can conflicting data on sulfation positions in carrageenan-derived oligosaccharides be resolved?

  • Methodological Answer : Apply tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the molecule and locate sulfate groups. Enzymatic digestion using κ-carrageenases (specific to β-1,4 linkages) followed by HPLC analysis of digest products provides positional confirmation. Cross-validate with synthetic analogs (e.g., Neocarratetraose-41-O-sulfate sodium salt, CAS 108321-78-4) .

Q. What strategies optimize the yield and purity of this compound during synthesis?

  • Methodological Answer : Control pH (8.5–9.5) during sulfation to minimize desulfation. Use temperature-controlled reactors (4–10°C) to stabilize reactive intermediates. Post-synthesis, employ size-exclusion chromatography to remove under-sulfated byproducts. Validate purity via anion-exchange HPLC with conductivity detection .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC-UV for sulfate loss or sugar backbone cleavage. For biological assays, use phosphate-buffered saline (pH 7.4) to prevent aggregation. Stability in organic solvents (e.g., DMSO) should be tested via NMR to detect structural changes .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For high-throughput screening, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address variability in biological replicates using mixed-effects models .

Q. How can researchers validate the biological activity of this compound in cell-based assays?

  • Methodological Answer : Employ competitive binding assays (e.g., surface plasmon resonance) to measure interactions with target receptors (e.g., Toll-like receptors). Use knockout cell lines to confirm specificity. Normalize activity to a reference standard (e.g., unsulfated neocarrabiose) to isolate sulfate-dependent effects .

Notes for Experimental Design

  • Reference Standards : Always include CAS 108321-76-2 as a benchmark for structural and functional studies .
  • Ethical Compliance : Adhere to institutional guidelines for handling sulfated polysaccharides, which may require Material Safety Data Sheet (MSDS) reviews .

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